Dimethyl cyclobutane-1,1-dicarboxylate
Overview
Description
Dimethyl cyclobutane-1,1-dicarboxylate (DMCB) is a cyclic ester that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. It is a white crystalline solid that is soluble in many organic solvents, including methanol, ethanol, and acetone. DMCB has been extensively studied for its potential use in chemical synthesis, as well as its biological and physiological effects.
Scientific Research Applications
Molecular and Crystal Structure Analysis
- Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate demonstrates a slightly distorted square-planar arrangement in its molecular and crystal structures, contributing significantly to the stabilization of the structure through hydrogen bonding and van der Waals interactions (Shabir et al., 2020).
Polymer Synthesis
- Terpolymers can be synthesized through spontaneous copolymerization of cyclobutane adducts like dimethyl 2,2-dicyano-3-ethoxycyclobutane-1,1-dicarboxylate with 2-oxazolines, yielding materials with unique properties (Yokozawa et al., 1997).
Understanding Strain Energy and Effects
- The gem-dimethyl effect in compounds like 1,1-dimethylcyclobutane, a derivative of cyclobutane, shows significant reductions in strain energy, which is a critical factor in organic synthesis (Ringer & Magers, 2007).
Chelation and Magnetic Properties
- The chelation of cyclobutane-1,1-dicarboxylic acid with copper(II) in various solvents forms dimeric species, influencing magnetic dipole–dipole coupling and exchange coupling, important in understanding magnetic properties in chemistry (Toy et al., 1973).
Polymer Thermal Characterization
- Polymers like poly(dimethyl bicyclobutane‐1,3‐dicarboxylate) exhibit high glass transition temperatures and better thermostability compared to other polymers, making them suitable for high-performance applications (Choi et al., 1999).
DNA Research
- Cyclobutane dimer formation in DNA, as studied in the context of (dA)n.(dT)n-tracts, provides insights into DNA conformation and the effects of various conditions on DNA structure (Lyamichev, 1991).
Synthesis of Functionalized Compounds
- Techniques involving Michael-induced ring closure of cyclobutane derivatives like dimethyl 1,1-dicyanoethylene-2,2-dicarboxylate offer efficient synthesis routes for functionalized cyclobutane dicarboxylates and related compounds (Mangelinckx et al., 2008).
Photocatalytic Applications
- Flavinium salts, when used in oxidative cycloelimination of cyclobutanes, demonstrate the potential for high-yield conversions of compounds like dimethyl 3,4-bis(4-methoxyphenyl)cyclobutane-1,2-dicarboxylate, highlighting their use in photocatalytic processes (Hartman et al., 2020).
Mechanism of Action
Target of Action
Dimethyl cyclobutane-1,1-dicarboxylate is an organic compound
Mode of Action
It is known to be used as a solvent and plasticizer in various industrial applications . It can also be used in organic synthesis reactions as a solvent or catalyst .
Biochemical Pathways
It is known to be involved in the synthesis of certain high molecular weight materials .
Result of Action
It is known that the combustion products of this compound include carbon dioxide and water .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be a flammable liquid with a low flash point , which means it can easily ignite under certain conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl cyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFHUHBBUBVJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427369 | |
Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10224-72-3 | |
Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10224-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl cyclobutane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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